molecular formula C12H11N3O2 B14371450 4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 90906-60-8

4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14371450
CAS No.: 90906-60-8
M. Wt: 229.23 g/mol
InChI Key: BMZDDHNBYMMDKG-UHFFFAOYSA-N
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Description

4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound with a unique structure that includes both an aminophenyl group and a hydrazinyl group attached to a cyclohexa-diene-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4-aminophenylhydrazine with cyclohexa-3,5-diene-1,2-dione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a variety of substituted hydrazinyl and aminophenyl compounds .

Scientific Research Applications

4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The aminophenyl and hydrazinyl groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione can be compared with other similar compounds, such as:

Properties

CAS No.

90906-60-8

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-[(4-aminophenyl)diazenyl]benzene-1,2-diol

InChI

InChI=1S/C12H11N3O2/c13-8-1-3-9(4-2-8)14-15-10-5-6-11(16)12(17)7-10/h1-7,16-17H,13H2

InChI Key

BMZDDHNBYMMDKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)O

Origin of Product

United States

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